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Compound of Interest

Compound Name: 2-Propylpiperidine

Cat. No.: B1200539

An In-depth Technical Guide on the Core Properties of 2-Propylpiperidine

Introduction

2-Propylpiperidine, a piperidine alkaloid, is a chiral compound of significant interest in
toxicology, pharmacology, and organic chemistry.[1] It is most famously known by its common
name, coniine, the primary toxic principle in poison hemlock (Conium maculatum).[2][3]
Naturally occurring coniine is typically a racemic mixture of two enantiomers: (S)-(+)-coniine
and (R)-(-)-coniine.[2] This compound is also found in other plants, such as the yellow pitcher
plant (Sarracenia flava) and fool's parsley (Aethusa cynapium).[1][2]

Historically, coniine is notorious as the active component of the poison that led to the death of
the philosopher Socrates in 399 BCE.[1][3] In the field of chemistry, it holds a notable place as
the first alkaloid to be structurally characterized (1881) and chemically synthesized (1886 by
Albert Ladenburg).[2][4] Its potent biological activity and relatively simple structure continue to
make it a subject of research for its neurotoxic effects, potential therapeutic applications, and
as a scaffold in synthetic chemistry.[1][5]

Chemical and Physical Properties

2-Propylpiperidine is a colorless, oily liquid that darkens and polymerizes upon exposure to
light and air.[6][7] It possesses a characteristic mousy odor.[7][8] The fundamental
physicochemical properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula CsH17N [61[81I9]

Molecular Weight 127.23 g/mol [11[81I9]

CAS Number 3238-60-6 (Racemic) [1119]

458-88-8 ((S)-enantiomer) [1112]

5985-99-9 ((R)-enantiomer) [10][11]

Physical State Liquid at room temperature [11181I9]

Melting Point -2°C [11[61[9]

Boiling Point 166-167 °C (at 760 Torr) [1][8]

56-60 °C (at 13 Torr) [6]1[8]

Density 0.844 - 0.848 g/cm? at 20 °C [6][8]

Water Solubility 18 mg/mL (approx. 1.8%) [111819]

Solubility in Organics Soluble in alcohol, ether, el
acetone, benzene

pKa 3.1 [6][12]

XLogP3 2.3 [6]

Refractive Index 1.429 [6]

Synthesis and Chemical Reactions
Chemical Synthesis

The first total synthesis of a natural alkaloid was Albert Ladenburg's synthesis of racemic

coniine in 1886.[1][2] This historical route remains a classic example in organic chemistry.

Modern synthetic approaches have also been developed to achieve enantioenriched

piperidines.[1]

Ladenburg's Synthesis (1886):
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¢ Alkylation: 2-Methylpyridine (a-picoline) is reacted with acetaldehyde in the presence of a
base.[10]

« Dehydration: The resulting intermediate undergoes dehydration to form 2-propenylpyridine.
[10]

¢ Reduction: The 2-propenylpyridine is reduced using sodium in ethanol to yield racemic (z)-
coniine.[10]

« Resolution: The racemic mixture is resolved into its pure enantiomers through fractional
crystallization of the diastereomeric salts formed with (+)-tartaric acid.[10]

Workflow of Ladenburg's Synthesis of Coniine (1886)

Starting Materials

Reaction Steps Products
2-Methylpyridine Base

Knoevenagel Condensation 2-Propenylpyridine
Reduction
(Sodium in Ethanol)
Resolution (S)-(+)-Coniine &
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Caption: Workflow of Ladenburg's Synthesis of Coniine (1886).

Modern synthetic methods include diastereoselective additions of Grignard reagents to chiral
oxime ethers and Pd(Il)-catalyzed reactions for forming substituted piperidines under mild
conditions.[1]

Chemical Reactions
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2-Propylpiperidine undergoes reactions typical of secondary amines and piperidine rings:
o Oxidation: Can be oxidized to form conhydrine, which possesses a hydroxyl group.[1]

e Reduction: The precursor y-coniceine is reduced to coniine, a key step in its biosynthesis,
facilitated by NADPH-dependent y-coniceine reductase.[1][2]

o Substitution: Undergoes substitution reactions, such as the formation of a bromocyanamide
via the cyanogen bromide method.[1]

Biological Activity and Toxicology
Mechanism of Action

2-Propylpiperidine (coniine) is a potent neurotoxin that disrupts the peripheral nervous
system.[10] Its primary mechanism of action is the blockage of nicotinic acetylcholine receptors
(nAChRs) at the neuromuscular junction.[1][2][4]

The sequence of events is as follows:

 Stimulation: Coniine initially acts as an agonist, binding to and stimulating the nAChRs,
similar to acetylcholine.[7][9] This causes initial depolarization of the post-synaptic
membrane.

o Depression/Blockade: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains
bound to the receptor.[2] This persistent depolarization leads to receptor desensitization and
inactivation, preventing further nerve impulse transmission.[2]

o Paralysis: The resulting neuromuscular blockade leads to a flaccid, ascending paralysis,
similar to the effects of curare.[2][10] The paralysis begins in the lower limbs and progresses
upwards.[10]

Crucially, the central nervous system is not directly affected, so the individual remains
conscious until respiratory paralysis causes death from hypoxia.[2][10][13]
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Mechanism of Coniine at the Neuromuscular Junction
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Caption: Mechanism of Coniine at the Neuromuscular Junction.

Toxicology and Stereoselectivity

Coniine is highly toxic to humans and all classes of livestock.[2] Ingestion of less than 0.2
grams can be fatal to a human.[10] The toxicity is stereoselective; the (R)-(-) enantiomer is
reported to be more biologically active and approximately twice as toxic as the (S)-(+)
enantiomer in mouse bioassays.[2][14]

Symptoms of poisoning appear within 30 minutes to an hour and include:
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Drowsiness and weakness[14]

Nausea and profuse salivation[14]

Staggering gait and pupil dilation[13]

Initial slow pulse, becoming rapid and weak[13]

Ascending muscular paralysis, leading to respiratory failure[2][10]

It also has teratogenic effects, causing skeletal deformities in offspring by inhibiting fetal
movement during gestation.[4][15]

Toxicity Metric Value Species Source(s)
Lethal Dose (Human) <0.2g Human [10]
Probable Human

< 5 mg/kg Human [13]
Lethal Dose
LD50 (racemic) 7.7 mg/kg Mouse [16]

Experimental Protocols
Biosynthesis Pathway of Coniine

The biosynthesis of coniine is understood to be of polyketide origin.[4]
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Biosynthesis Pathway of Coniine
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Caption: Biosynthesis Pathway of Coniine.

Protocol for Antinociceptive Activity Assessment

Studies have shown that coniine possesses antinociceptive (pain-relieving) effects mediated by
nicotinic receptors.[5] The following are generalized protocols based on standard
pharmacological assays used to evaluate these effects.

A. Hot-Plate Test (Thermal Pain Model)
* Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 = 0.5 °C).

e Animals: Mice are typically used.
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e Procedure: a. A baseline reaction time is established for each mouse by placing it on the hot
plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or
jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. b. The test
substance (coniine, at a dose such as 20 mg/kg) or a control vehicle is administered (e.g.,
intraperitoneally).[5] c. At set intervals post-administration (e.g., 30, 60, 90 minutes), the mice
are again placed on the hot plate, and their reaction times are recorded.

e Analysis: A significant increase in reaction time compared to the control group indicates an
antinociceptive effect.[5]

B. Writhing Test (Chemical Pain Model)
o Apparatus: Observation chambers.
e Animals: Mice.

e Procedure: a. The test substance (coniine) or a control vehicle is administered. b. After a set
period (e.g., 30 minutes), a writhing-inducing agent (e.g., 0.6% acetic acid solution) is
injected intraperitoneally. c. Each mouse is immediately placed in an observation chamber,
and the number of "writhes" (a characteristic stretching and constriction of the abdomen and
hind limbs) is counted over a defined period (e.g., 15 minutes).

e Analysis: A significant reduction in the number of writhes in the coniine-treated group
compared to the control group indicates an antinociceptive effect.[5]

Analytical Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile alkaloids like 2-
propylpiperidine.

o Sample Preparation (e.g., from plant material): a. Homogenize the plant material in an
alkaline solution (e.g., 0.1 M NaOH) to convert alkaloid salts to the free base form. b.
Perform a liquid-liquid extraction of the free base into an organic solvent (e.g.,
dichloromethane or diethyl ether). c. Concentrate the organic extract under a gentle stream
of nitrogen. d. The extract can be analyzed directly or derivatized if necessary.
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 Instrumentation: A gas chromatograph coupled to a mass spectrometer.

e GC Conditions (Typical):

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms).

o

Injector: Split/splitless injector, typically at 250 °C.

[e]

Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at
a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

Carrier Gas: Helium at a constant flow rate.

[e]

e MS Conditions (Typical):
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 40-400.

» Data Analysis:

o The retention time of the peak is compared to that of an authentic 2-propylpiperidine
standard.

o The mass spectrum of the peak is compared to a reference spectrum from a library (e.g.,
NIST) or a standard. Key fragments for coniine are expected.[17][18] Quantification is
achieved by creating a calibration curve with known concentrations of the standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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